(4Z)-3-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-1,2-oxazol-5(4H)-one
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Overview
Description
“3-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)diazen-1-yl]-2H-1,2-oxazol-5-one” is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)diazen-1-yl]-2H-1,2-oxazol-5-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diazenyl group: This step involves the diazotization of an aromatic amine followed by coupling with a quinoline derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)diazen-1-yl]-2H-1,2-oxazol-5-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Drug Development: Investigated for potential pharmacological activities.
Medicine
Therapeutic Agents: Explored for use as therapeutic agents in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic tools for medical imaging.
Industry
Materials Science: Applied in the development of new materials with unique properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of “3-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)diazen-1-yl]-2H-1,2-oxazol-5-one” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one: Lacks the diazenyl and quinoline groups.
4-[2-(quinolin-6-yl)diazen-1-yl]-2H-1,2-oxazol-5-one: Lacks the methoxyphenyl group.
Uniqueness
“3-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)diazen-1-yl]-2H-1,2-oxazol-5-one” is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxyphenyl, diazenyl, and quinoline groups makes it distinct from other similar compounds.
Properties
Molecular Formula |
C19H14N4O3 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-(quinolin-6-yldiazenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C19H14N4O3/c1-25-15-7-4-12(5-8-15)17-18(19(24)26-23-17)22-21-14-6-9-16-13(11-14)3-2-10-20-16/h2-11,23H,1H3 |
InChI Key |
WJXLWPOJLBDLTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)ON2)N=NC3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
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